

An In-depth Technical Guide to Sodium Butoxide Isomers: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Sodium butoxide

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This guide provides a comprehensive overview of the two isomers of **sodium butoxide**: sodium n-butoxide and sodium tert-butoxide. It details their chemical and physical properties, provides established experimental protocols for their use in key organic reactions, and outlines a typical workflow for a palladium-catalyzed cross-coupling reaction.

Core Concepts

Sodium butoxide exists as two primary isomers, sodium n-butoxide and sodium tert-butoxide. While sharing the same molecular formula and weight, their structural differences impart distinct chemical properties and applications. Sodium n-butoxide, with its linear alkyl chain, typically acts as a strong base and nucleophile. In contrast, the bulky tert-butyl group in sodium tert-butoxide renders it a strong, non-nucleophilic base, a feature highly valued in organic synthesis to avoid unwanted side reactions. This distinction is critical in the design of synthetic routes in pharmaceutical and chemical research.

Data Presentation: Physicochemical Properties

The fundamental properties of sodium n-butoxide and sodium tert-butoxide are summarized below for easy comparison.

Property	Sodium n-Butoxide	Sodium tert-Butoxide
CAS Number	2372-45-4	865-48-5
Molecular Formula	C ₄ H ₉ NaO	C ₄ H ₉ NaO
Molecular Weight	96.10 g/mol	96.10 g/mol
Appearance	Colorless to slightly yellow liquid (often as a solution in n-butanol)	White to light tan crystalline powder
Density	~0.874 g/cm ³	~1.025 g/cm ³ at 20°C
Melting Point	-21°C	180°C
Boiling Point	117.7°C	Decomposes
Solubility	Reacts with water	Reacts violently with water
Primary Hazard	Flammable, Corrosive	Flammable, Corrosive, Self-heating

Experimental Protocols

Detailed methodologies for key reactions involving **sodium butoxide** isomers are presented below. These protocols are foundational in many organic synthesis laboratories.

1. Buchwald-Hartwig Amination using Sodium tert-Butoxide

This protocol describes a palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond, a common transformation in drug discovery.

- Materials:
 - Aryl chloride (e.g., 4-chlorotoluene)
 - Amine (e.g., morpholine)
 - Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOt-Bu)
- Toluene (degassed)
- Water, Brine, Sodium Sulfate (for workup)
- Silica gel (for chromatography)
- Hexane and Ethyl Acetate (for chromatography)
- Procedure:
 - To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
 - Add degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.
 - Add the aryl chloride (1.0 equivalent) and the amine (1.5 equivalents) to the reaction mixture.
 - Heat the resulting mixture to reflux and stir for 6 hours, monitoring the reaction progress by a suitable method (e.g., GC or TLC).
 - After the reaction is complete, cool the mixture to room temperature and quench with water.
 - Transfer the mixture to a separatory funnel, wash the organic layer with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

2. Williamson Ether Synthesis using a Sodium Alkoxide

This classic method is used for the synthesis of ethers from an organohalide and an alkoxide. Sodium n-butoxide or sodium tert-butoxide can be used, depending on the desired product and the substrate's sensitivity to nucleophilic attack.

- Materials:
 - Alcohol (to be converted to the ether)
 - Strong base (e.g., Sodium Hydride, NaH) to form the sodium alkoxide in situ, or a pre-formed sodium alkoxide like sodium n-butoxide.
 - Primary alkyl halide (e.g., ethyl bromide)
 - Anhydrous polar aprotic solvent (e.g., THF, DMF)
- Procedure:
 - If preparing the alkoxide in situ, dissolve the alcohol in the anhydrous solvent in a flask under an inert atmosphere.
 - Carefully add sodium hydride portion-wise to the alcohol solution. The reaction will evolve hydrogen gas. Stir until the gas evolution ceases, indicating complete formation of the sodium alkoxide.
 - If using a pre-formed sodium alkoxide, dissolve it in the anhydrous solvent.
 - Slowly add the primary alkyl halide to the stirred alkoxide solution at room temperature.
 - The reaction is typically stirred at room temperature or gently heated to drive it to completion. Monitor the reaction by TLC or GC.
 - Upon completion, the reaction is quenched by the careful addition of water.
 - Extract the product with an organic solvent (e.g., diethyl ether).

- Wash the organic layer with water and brine, then dry over a drying agent like magnesium sulfate.
- Filter and evaporate the solvent to yield the crude ether, which can be further purified by distillation or chromatography if necessary.^{[1][2]}

3. Claisen Condensation using a Sodium Alkoxide

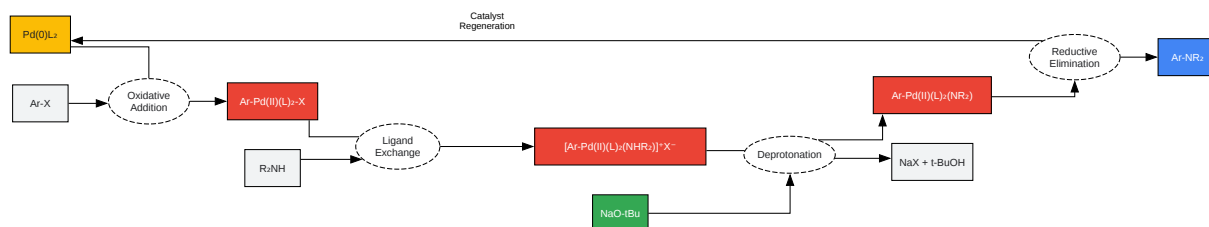
This carbon-carbon bond-forming reaction occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β -keto ester.

- Materials:
 - Ester with α -hydrogens (e.g., ethyl acetate)
 - Sodium alkoxide base (the alkoxide should match the alcohol portion of the ester to prevent transesterification, e.g., sodium ethoxide for ethyl acetate)
 - Anhydrous alcohol (corresponding to the alkoxide)
 - Dilute aqueous acid (for workup)
 - Organic solvent for extraction (e.g., diethyl ether)
- Procedure:
 - Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere.
 - In a round-bottom flask, dissolve the sodium alkoxide (1.0 equivalent) in the corresponding anhydrous alcohol.
 - Slowly add the ester (2.0 equivalents) to the stirred base solution at room temperature.
 - Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or GC.
 - Once the reaction is complete, cool the mixture to room temperature.

- Pour the cooled reaction mixture into a separatory funnel containing a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base and protonate the enolate product.
- Extract the aqueous layer with an organic solvent.
- Combine the organic extracts, wash with brine, dry over a suitable drying agent, and concentrate to obtain the crude β -keto ester.
- Purify the product as needed by distillation or chromatography.[3][4]

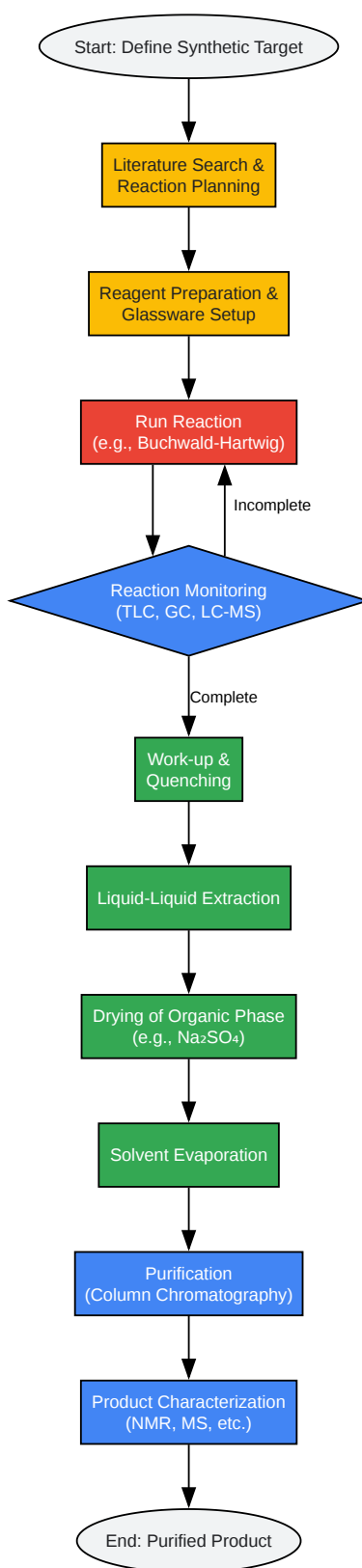
Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of **sodium butoxide** in organic synthesis.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.



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Caption: A typical workflow for an organic synthesis experiment.

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